6-Bromo-5-chloronicotinonitrile

Catalog No.
S3315659
CAS No.
1256790-78-9
M.F
C6H2BrClN2
M. Wt
217.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-chloronicotinonitrile

CAS Number

1256790-78-9

Product Name

6-Bromo-5-chloronicotinonitrile

IUPAC Name

6-bromo-5-chloropyridine-3-carbonitrile

Molecular Formula

C6H2BrClN2

Molecular Weight

217.45

InChI

InChI=1S/C6H2BrClN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H

InChI Key

YZLPUJKXILCLEP-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Br)C#N

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)C#N

6-Bromo-5-chloronicotinonitrile is an organic compound with the molecular formula C6H2BrClN2\text{C}_6\text{H}_2\text{BrClN}_2 and a molecular weight of approximately 217.45 g/mol. This compound is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine substituents on the pyridine ring. The specific arrangement of these halogens contributes to its unique chemical properties and reactivity, making it an important compound in various fields, particularly in synthetic organic chemistry and medicinal chemistry.

  • Toxicity: They may be harmful if ingested, inhaled, or absorbed through the skin.
  • Irritation: They can irritate the skin, eyes, and respiratory system.
  • Environmental Impact: Some halogenated compounds can be persistent organic pollutants, posing environmental concerns.
, including:

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide and trimethylsilyl iodide, typically conducted in acetonitrile.
  • Coupling Reactions: It is also utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This process generally involves palladium catalysts and organoboron reagents under mild conditions.

These reactions allow for the synthesis of various substituted nicotinonitriles and biaryl compounds, expanding the utility of 6-Bromo-5-chloronicotinonitrile in synthetic applications.

The synthesis of 6-Bromo-5-chloronicotinonitrile can be achieved through several methods:

  • Bromination and Chlorination: A common approach involves brominating and chlorinating nicotinonitrile derivatives. For instance, starting from 2-amino-3-bromo-5-cyanopyridine, a series of substitution reactions can yield the desired compound .
  • Industrial Production: Large-scale production may utilize controlled bromination and chlorination processes to ensure high yield and purity. The specific details of these methods are often proprietary to manufacturing companies.
  • Alternative Methods: Other synthetic routes may involve the reaction of nicotinic acid with sodium bromide and sodium hypochlorite, followed by treatment with sodium thiocyanate .

6-Bromo-5-chloronicotinonitrile has diverse applications across various domains:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is being explored as a precursor for developing biologically active compounds.
  • Agrochemicals: It is also utilized in producing agrochemicals and other industrial chemicals due to its reactive nature.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Bromo-5-chloronicotinonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
6-(3-Bromophenyl)-2-chloronicotinonitrileBromine at position 3 on a phenyl groupDifferent substituent leading to altered reactivity
5-Bromo-6-methoxyisoquinolineMethoxy group at position 6Distinct functional group affecting solubility
5-Bromo-6-(dimethoxymethyl)-1,3-benzodioxoleDimethoxymethyl substitution on a benzodioxole frameworkUnique structure impacting biological activity
5-Bromo-6-chloropicolinonitrileSimilar structure but derived from picolinonitrileVaries in reactivity due to different nitrogen attachment

The uniqueness of 6-Bromo-5-chloronicotinonitrile lies in its specific halogen substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This specificity makes it particularly valuable for certain synthetic applications where other compounds may not be as effective.

XLogP3

2.2

Dates

Modify: 2023-08-19

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